molecular formula C13H21NO3 B2770093 2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol CAS No. 848738-65-8

2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol

Cat. No.: B2770093
CAS No.: 848738-65-8
M. Wt: 239.315
InChI Key: YZYGEXLUWNYNCY-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications

Radical Scavenging and Antioxidant Activity

  • Research on heterocyclic analogues of 2,6-dimethyl-5-hepten-2-ol, including compounds with structural similarities to "2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol," indicates pronounced anti-peroxyl radical activity. This suggests potential applications in developing antioxidants and understanding the mechanism of peroxyl-radical-scavenging, which could be relevant for designing new pharmaceuticals or materials with improved oxidative stability (Stobiecka et al., 2016).

Photopolymerization Initiators

  • The development of alkoxyamine compounds with chromophore groups for use as photoiniferters in nitroxide-mediated photopolymerization (NMP) showcases the application of similar molecular structures in materials science. This approach offers a pathway to controlled polymerization processes, potentially relevant for creating new polymeric materials with specific properties (Guillaneuf et al., 2010).

Synthesis of High Antioxidant Capacity Compounds

  • Enzymatic modification of 2,6-dimethoxyphenol, a compound related to the one , for synthesizing dimers with high antioxidant capacity illustrates the potential for bio-catalytic processes in enhancing the functionality of phenolic compounds. This research underscores the possibilities for generating novel antioxidants with applications in food science, pharmaceuticals, and cosmetic industries (Adelakun et al., 2012).

Molecular Wires and Optoelectronic Properties

  • The synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, involving processes that could be analogous to the synthesis of "this compound," point to applications in developing molecular wires with specific optoelectronic properties. Such research is fundamental for advancing electronic and photonic devices (Wang et al., 2006).

Anticancer Activity of Schiff Bases

  • Synthesis and characterization of Schiff bases, including studies on their interaction with DNA and anticancer activities, suggest that structurally related compounds could have potential applications in developing new therapeutic agents. Research in this area contributes to understanding how modifications at the molecular level can influence biological activity, which could be relevant for the compound (Uddin et al., 2019).

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-7-12(16-2)5-6-13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYGEXLUWNYNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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